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molecular formula C14H22N2O2 B8741192 4-(2-Methoxyphenyl)-1-piperazinepropanol

4-(2-Methoxyphenyl)-1-piperazinepropanol

Cat. No. B8741192
M. Wt: 250.34 g/mol
InChI Key: NSLZHZKOVGVVEH-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of 3-bromopropanol (10.5 mL, 116 mmol), 1-(2-methoxyphenyl)piperazine (21 g, 109.23 mmol), sodium iodide (16.4 g, 109 mmol), potassium carbonate (38 g, 275 mmol) in 300 mL of acetonitrile was heated at reflux for 3 hours. The mixture was cooled and filtered. The filtrate was washed with saturated sodium chloride, dried (MgSO4) and concentrated. The residue was purified by column chromatography eluting with 5% methanol/methylene chloride. Product fractions were combined and concentrated to give 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (24.5 g, 97.86 mmol), m.p. 88°-89° C.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[CH2:19][CH2:18][N:17]([CH2:2][CH2:3][CH2:4][OH:5])[CH2:16][CH2:15]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
21 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
16.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 5% methanol/methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 97.86 mmol
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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